Neoaureothin

HIV antiviral polyketide

Researchers screening for AR antagonists or HIV replication inhibitors often encounter limited availability of high-purity neoaureothin with verified potency. Neoaureothin (spectinabilin) addresses this gap: • Sub-nanomolar AR antagonism (IC50=1.75 nM in LNCaP cells) - absent in aureothin/luteoreticulin • 2.4-fold superior anti-HIV activity vs. aureothin (IC50=2.2 nM vs. 5.3 nM) • Validated nematicidal LC50=0.84 μg/mL against B. xylophilus; in vivo P. densiflora protection • Well-characterized 39 kb nor gene cluster enables combinatorial biosynthesis Supplied ≥98% purity with full analytical documentation.

Molecular Formula C28H31NO6
Molecular Weight 477.5 g/mol
Cat. No. B10814370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoaureothin
Molecular FormulaC28H31NO6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
InChIInChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14?/t25-/m1/s1
InChIKeyIZICQJAGBLBAMJ-PGDKTIFVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoaureothin Structure and Biosynthesis


Neoaureothin (spectinabilin) is a nitroaryl-substituted polyketide metabolite first isolated from Streptomyces orinoci, belonging to the rare γ-pyrone class of natural products [1]. It is a chain-extended structural analog of aureothin, differing primarily in the length of its polyene backbone [2]. The compound exhibits a complex architecture featuring a spirotetronate motif and a distinctive tetrahydrofuranyl moiety [3]. Neoaureothin is biosynthesized via a non-colinear type I polyketide synthase (PKS) assembly line, with its 39 kb nor gene cluster sharing remarkable similarity with the aureothin (aur) pathway [4]. Key physicochemical parameters include a molecular weight of 477.55 g/mol (C28H31NO6), melting point of 105–106 °C, and limited aqueous solubility requiring organic solvents (DMF, DMSO, ethanol, methanol) for dissolution .

Why Analogs Cannot Substitute for Neoaureothin


Despite sharing a common nitroaryl-pyrone core scaffold, neoaureothin, aureothin, and luteoreticulin exhibit divergent polyene backbone lengths, stereochemical configurations, and methylation patterns that confer distinct biological activity profiles [1]. Neoaureothin's extended polyene chain (relative to aureothin) is not a minor structural variation but a determinant of target engagement and selectivity: neoaureothin demonstrates potent androgen receptor (AR) antagonism (IC50 = 1.75 nM in LNCaP cells), a property not reported for aureothin or luteoreticulin [2]. Furthermore, neoaureothin's anti-HIV activity (IC50 = 2.2 nM) exceeds that of aureothin (IC50 = 5.3 nM) by approximately 2.4-fold in primary human cell assays [3]. The biosynthetic divergence among these compounds—encoded by distinct but evolutionarily related gene clusters (nor for neoaureothin, aur for aureothin, and lut for luteoreticulin)—further underscores their non-interchangeability for pathway engineering or heterologous production studies [4].

Neoaureothin vs. Analogs: Comparative Evidence


Anti-HIV Activity vs. Aureothin

In a direct head-to-head comparison using an anti-HIV screen of a natural compound collection, neoaureothin exhibited an IC50 of 2.2 ± 0.06 nM against HIV replication in primary human cells, compared to aureothin with an IC50 of 5.3 ± 0.40 nM [1]. This represents a 2.4-fold improvement in potency for neoaureothin over its closest structural analog.

HIV antiviral polyketide

Androgen Receptor Antagonism Exclusivity

Neoaureothin potently inhibits dihydrotestosterone (DHT)-induced expression of prostate-specific antigen (PSA) in LNCaP cells with an IC50 of 1.75 nM [1]. By contrast, no published data indicate that aureothin or luteoreticulin exhibit comparable AR antagonism at any concentration. This represents a functional divergence within the nitroaryl-pyrone class: neoaureothin uniquely engages the androgen receptor signaling pathway at low nanomolar concentrations.

androgen receptor prostate cancer polyketide

Cytotoxicity Profile Across Cell Lines

Neoaureothin demonstrates dose-dependent cytotoxicity against a panel of human cancer cell lines: A549 (lung) IC50 = 34.3 μg/mL, HCT116 (colon) IC50 = 47 μg/mL, and HepG2 (liver) IC50 = 37.2 μg/mL . While aureothin has reported antitumor activity, direct comparative IC50 values across these specific cell lines are not available in the public domain, limiting cross-compound comparisons. However, the quantitative data for neoaureothin establish a baseline for cellular toxicity that is critical for experimental planning.

cytotoxicity cancer polyketide

Nematicidal Activity Against Pine Wood Nematode

Neoaureothin exhibits potent nematicidal activity against Bursaphelenchus xylophilus, the pine wood nematode, with an LC50 of 0.84 μg/mL in vitro . In vivo efficacy is supported by increased survival of Pinus densiflora trees following inoculation with B. xylophilus and treatment with neoaureothin. No comparable nematicidal data are reported for aureothin or luteoreticulin at this potency level.

nematicide agriculture polyketide

Non-Colinear PKS Engineering Potential

The 39 kb neoaureothin (nor) gene cluster encodes a non-colinear type I PKS wherein individual modules function iteratively—a feature shared with aureothin but offering distinct engineering opportunities [1]. Cross-complementation studies confirmed that the first module of the neoaureothin pathway, NorA, functions iteratively, a property that has been exploited to morph the aureothin pathway into a luteoreticulin assembly line [2]. Notably, heterologous production of neoaureothin in Streptomyces coelicolor M1152 achieved a 4-fold increase in productivity via quorum sensing-based metabolic engineering .

polyketide synthase synthetic biology metabolic engineering

Validated Applications of Neoaureothin


Anti-HIV Lead Discovery and Mechanism Studies

Given its 2.4-fold superior potency over aureothin in primary human cell HIV inhibition assays (IC50 = 2.2 nM vs. 5.3 nM), neoaureothin is the preferred nitroaryl-pyrone for screening campaigns targeting HIV replication [1]. Its distinct mode-of-action—blocking accumulation of HIV RNAs encoding structural components and genomic RNA—differs from current clinical antiretrovirals, making it a valuable tool for studying host-virus interactions and identifying novel druggable targets [1].

AR Pathway Modulation in Prostate Cancer

Neoaureothin's unique sub-nanomolar AR antagonism (IC50 = 1.75 nM for PSA suppression in LNCaP cells) enables precise interrogation of androgen signaling pathways in prostate cancer models [2]. Since neither aureothin nor luteoreticulin exhibit this activity, neoaureothin is the only suitable tool compound from this natural product class for studying AR-dependent transcription, nuclear receptor crosstalk, or developing AR-targeted therapeutics [2].

Biocontrol Agent for Pine Wood Nematode

With an LC50 of 0.84 μg/mL against B. xylophilus and demonstrated in vivo efficacy in protecting P. densiflora trees, neoaureothin is the only validated nematicidal candidate within the aureothin family . Agricultural research groups focused on pine wilt disease management or broad-spectrum nematicide discovery should prioritize neoaureothin over its inactive analogs .

PKS Engineering for Polyketide Diversification

Neoaureothin's well-characterized 39 kb nor gene cluster and iteratively functioning PKS modules provide a robust chassis for combinatorial biosynthesis and rational pathway reprogramming [3]. The successful 4-fold productivity enhancement via quorum sensing-based engineering in S. coelicolor M1152 demonstrates the scalability and tractability of neoaureothin production for generating novel analogs . This pathway's evolutionary relationship to aureothin and luteoreticulin further enables comparative studies of PKS evolution and non-colinear assembly logic [3].

Technical Documentation Hub

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